Acidity (pKa) Comparison of 2-Tert-butyl-6-fluorophenol vs. Closest Structural Analogs
2-Tert-butyl-6-fluorophenol exhibits a predicted pKa of 10.08±0.10 . This places its acidity intermediate between the more acidic 2-fluorophenol (pKa 8.73 at 25°C [1]) and the less acidic 2-tert-butylphenol (pKa 10.62 at 25°C [2]) and substantially lower than 2,6-di-tert-butylphenol (pKa 12.16±0.40 predicted [3]). The presence of both an electron-withdrawing fluorine and a bulky tert-butyl group in ortho positions produces a net pKa that differs from either substituent acting alone, indicating non-additive electronic effects.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 10.08±0.10 (predicted, 25°C) |
| Comparator Or Baseline | 2-Fluorophenol: 8.73 (25°C); 2-tert-Butylphenol: 10.62 (25°C); 2,6-Di-tert-butylphenol: 12.16±0.40 (predicted) |
| Quantified Difference | ΔpKa = +1.35 vs. 2-fluorophenol; ΔpKa = –0.54 vs. 2-tert-butylphenol; ΔpKa = –2.08 vs. 2,6-di-tert-butylphenol |
| Conditions | Aqueous solution, 25°C, predicted values from ChemicalBook database |
Why This Matters
The specific pKa determines the pH range over which the phenol can be selectively deprotonated, a critical parameter for designing metal-catalyzed coupling reactions, preparing phenolate salts, and controlling reactivity in multi-step syntheses.
- [1] ChemicalBook. 2-Fluorophenol. CAS 367-12-4. View Source
- [2] ChemWhat. 2-tert-butylphenol. CAS 88-18-6. View Source
- [3] ChemicalBook. 2,6-Di-tert-butylphenol. CAS 128-39-2. View Source
